molecular formula C19H17N3O4S B2475100 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 864859-10-9

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2475100
CAS RN: 864859-10-9
M. Wt: 383.42
InChI Key: YTSWFZACSOPJIJ-UHFFFAOYSA-N
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Description

The compound “N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a cyano group, a carboxamide group, and a tetrahydrothieno pyridine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to be versatile reactants in the synthesis of a variety of heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Derivative Formation

  • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is used as a key intermediate in the synthesis of various heterocyclic compounds. This includes the formation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazoles, and related fused systems (Bakhite et al., 2005).

Antitumor Agents

  • This compound is a building block in the design of novel antitumor agents, particularly those targeting tubulin polymerization in cancer cells. Certain derivatives exhibit significant antiproliferative activity and induce apoptosis selectively in cancer cells, without affecting normal human cells, suggesting a potential for developing selective cancer therapies (Romagnoli et al., 2020).

Antimicrobial Activities

  • Derivatives of this compound have shown promising results in antimicrobial studies, indicating potential applications in developing new antimicrobial agents. This includes activity against various microorganisms, offering a pathway for the development of novel antimicrobial compounds (Bakhite et al., 2004).

Molecular Docking and Biological Evaluation

  • The compound is also used in molecular docking studies to understand its interaction with biological targets. This is crucial in the rational design of drugs, allowing researchers to predict how the compound and its derivatives might interact with specific enzymes or receptors in the body (Talupur et al., 2021).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-11(23)22-7-6-12-13(8-20)19(27-17(12)9-22)21-18(24)16-10-25-14-4-2-3-5-15(14)26-16/h2-5,16H,6-7,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSWFZACSOPJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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